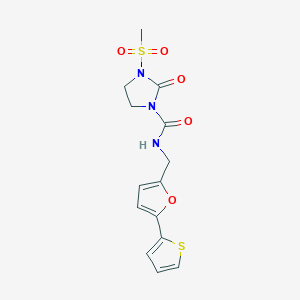
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide often involves multi-step chemical processes, including coupling reactions and the introduction of specific functional groups to achieve the desired molecular architecture. For instance, compounds with structural similarities have been synthesized through coupling between various precursors, demonstrating the complexity and versatility of organic synthesis methods in constructing such molecules (Shahinshavali et al., 2021).
Molecular Structure Analysis
Molecular structure analysis of similar compounds reveals the importance of specific functional groups and their arrangement for the chemical's activity and properties. For example, the structural analysis of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate highlights the conformation of piperazine rings and the spatial arrangement of substituents, which are crucial for the molecule's interactions and functionality (Anthal et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of compounds like N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide can be influenced by their functional groups and molecular structure. Research into analogous molecules shows a variety of chemical behaviors, including interactions with biological targets, highlighting the compound's potential for various applications based on its chemical reactivity (Lee et al., 2013).
Applications De Recherche Scientifique
1. Therapeutic Potential in Inflammation and Pain
A study by Abu‐Hashem, Al-Hussain, & Zaki (2020) explored the synthesis of novel compounds including N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide derivatives, focusing on their potential as anti-inflammatory and analgesic agents. The compounds demonstrated significant COX-2 inhibitory activity, with implications for therapeutic use in inflammation and pain management (Abu‐Hashem et al., 2020).
2. Synthesis and Chemical Properties
Shahinshavali et al. (2021) detailed an alternative synthesis route for a similar compound, highlighting the chemical flexibility and potential for varied synthesis methods. This indicates the chemical's adaptability for different therapeutic and research applications (Shahinshavali et al., 2021).
3. Radioligand Development for PET Imaging
Gao et al. (2008) synthesized carbon-11-labeled carboxamide derivatives for potential use as PET radioligands, suggesting the compound's utility in neuroimaging and receptor mapping (Gao et al., 2008).
4. Antagonism of Serotonin Receptors
García et al. (2014) explored N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs, showing potent antagonism of 5-HT1A receptors. This suggests potential application in neuropsychiatric disorder research (García et al., 2014).
5. Estrogen Receptor Binding and Anticancer Potential
Parveen et al. (2017) synthesized compounds including pyrimidine-piperazine-chromene and -quinoline conjugates, with notable estrogen receptor binding affinity and anti-proliferative activities against cancer cell lines. This points to potential applications in cancer therapy (Parveen et al., 2017).
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-4-27-16-8-6-5-7-15(16)22-19(25)24-11-9-23(10-12-24)17-13-18(26-3)21-14(2)20-17/h5-8,13H,4,9-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJRRZHLGGWOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-(4-cyclobutyl-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2484291.png)
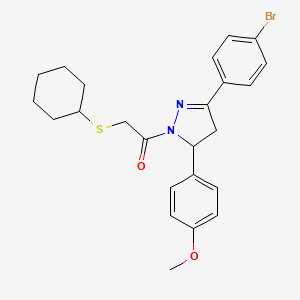


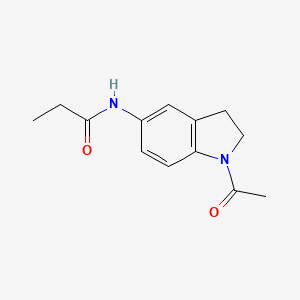
![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)

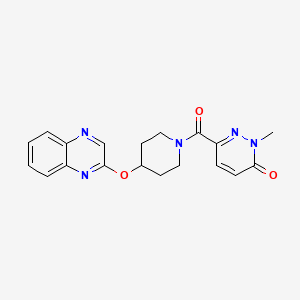
![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)
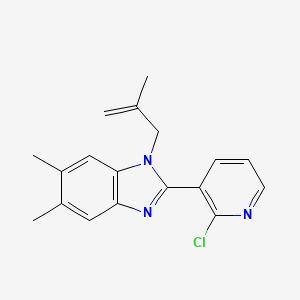
![N-(2-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)-2-methylpropanamide](/img/structure/B2484306.png)
![N-(4-methoxyphenyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2484310.png)

